1-(Benzo[d][1,3]dioxol-4-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-4-yl)guanidine is a chemical compound that features a guanidine group attached to a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[d][1,3]dioxole structure is known for its presence in many bioactive molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine typically involves the reaction of benzo[d][1,3]dioxole derivatives with guanidine. One common method is the acylation of benzo[d][1,3]dioxole with acetic anhydride using fused zinc chloride as a catalyst . This intermediate can then be reacted with guanidine under suitable conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[d][1,3]dioxole carboxylic acids, while reduction could produce benzo[d][1,3]dioxole alcohols.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-4-yl)guanidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)guanidine involves its interaction with specific molecular targets. For instance, guanidine compounds are known to enhance the release of acetylcholine following a nerve impulse . This suggests potential applications in neuromodulation and related therapeutic areas. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with various enzymes and receptors.
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: Used in the synthesis of bioactive compounds.
1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one: Known for its antimicrobial activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for antitumor activities.
Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)guanidine stands out due to its unique combination of the benzo[d][1,3]dioxole and guanidine moieties. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-4-yl)guanidine |
InChI |
InChI=1S/C8H9N3O2/c9-8(10)11-5-2-1-3-6-7(5)13-4-12-6/h1-3H,4H2,(H4,9,10,11) |
InChI Key |
UQAKENIHJQWROV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.